molecular formula C11H12N2O2S B1298004 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid CAS No. 247128-23-0

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

Cat. No. B1298004
M. Wt: 236.29 g/mol
InChI Key: MSSKJZNLJOAGRP-UHFFFAOYSA-N
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Description

The compound 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid is a derivative of benzoimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its biological activity and potential therapeutic applications. The papers provided discuss various derivatives of thioxoimidazolidine and related compounds, which are structurally similar to the compound and offer insights into their synthesis, structure, and potential applications .

Synthesis Analysis

The synthesis of related thioxoimidazolidine derivatives involves the reaction of aminoquinoline diones with isothiocyanates, yielding novel compounds with high yields . Similarly, the desulfhydrase enzyme from Burkholderia sp. HME13 has been identified to convert a related compound, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid, into its corresponding dioxoimidazolidin derivative . Another method for synthesizing a dithiol derivative of propionic acid is reported, which involves the action of isoamyl nitrite in a basic medium . These methods provide a basis for the synthesis of the compound of interest, suggesting that similar reactions could be employed for its preparation.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, NMR, and MS, and in some cases, confirmed by single crystal X-ray diffraction . The identification of the desulfhydrase enzyme and its role in the conversion of thioxoimidazolidin derivatives also contributes to the understanding of the molecular structure and function of these compounds . The detailed structural analysis is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involving thioxoimidazolidine derivatives are diverse. The rearrangement of hydroxy-thioxoimidazoquinolinones in boiling acetic acid or concentrated hydrochloric acid to yield novel spiro-linked compounds is one such reaction . The enzymatic conversion of thioxoimidazolidin derivatives by desulfhydrase indicates a biological reaction pathway that could be relevant for metabolic processes involving similar compounds . These reactions demonstrate the chemical versatility of thioxoimidazolidine derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxoimidazolidine derivatives and related compounds are determined through spectroscopic methods and thermal analysis. The synthesized compounds' antibacterial, antifungal, and antimycobacterial activities have been evaluated, indicating their potential as bioactive molecules . The thermal behavior of a benzo[d]thiazole derivative has been studied using TG/DTA, providing insights into the stability and decomposition patterns of these compounds . These properties are essential for the development of pharmaceuticals and other applications where stability and bioactivity are critical factors.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Pathways to Thioxo Derivatives: Research has explored the reactions of aminoquinoline-diones with thiourea or potassium thiocyanate, leading to novel thioxo derivatives, indicating a method for synthesizing related compounds (Mrkvička et al., 2010).
  • Synthesis of Imidazolyl Propionates: Studies have detailed the synthesis and transformations of benzothiazine and benzimidazolone derivatives, demonstrating their relevance in creating propionic acid analogs and exploring their chemical reactivity and potential applications (Britsun et al., 2005).

Spectroscopic Studies and Structural Analysis

  • Electrochemical Studies: Investigations into the electrochemical generation of nitro radical anions by benzimidazole-thiones offer insights into their structural and spectral properties, enhancing our understanding of their reactivity and stability (Yancheva et al., 2017).

Biological Activities

  • Antimicrobial and Anticonvulsant Properties: Research on thioxoquinazolinone derivatives and their biological activities, including antimicrobial and anticonvulsant effects, highlights the potential medicinal and pharmaceutical applications of compounds with similar structures (Rajasekaran et al., 2013).

Coordination Chemistry and Fluorescence Applications

  • Development of Coordination Complexes: Studies on rhenium tricarbonyl complexes with benzimidazole derivatives reveal their potential in fluorescence applications, suggesting uses in imaging and sensor technology (Wei et al., 2006).

Antioxidant Activity and Toxicology

  • Antioxidant and Cytoprotective Effects: The synthesis and evaluation of benzimidazole-thiones for their antioxidant properties and toxicity highlight their potential in therapeutic applications, particularly in combating oxidative stress (Anastassova et al., 2016).

Growth Stimulants in Agriculture

  • Agricultural Growth Stimulants: The synthesis and biological assay of thiazolothiadiazole derivatives suggest their utility as growth stimulants, offering avenues for agricultural enhancement and crop protection (Knyazyan et al., 2012).

properties

IUPAC Name

3-(3-methyl-2-sulfanylidenebenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-12-8-4-2-3-5-9(8)13(11(12)16)7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSKJZNLJOAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173643
Record name 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

CAS RN

247128-23-0
Record name 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247128-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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